IPA-3

Vue d'ensemble

Description

Applications De Recherche Scientifique

Mécanisme D'action

IPA-3 exerce ses effets en se liant au domaine autorégulateur de la kinase 1 activée par p21 (Pak1). Cette liaison inhibe l’activité kinase de Pak1, empêchant son autophosphorylation et son activation ultérieure. L’inhibition de Pak1 entraîne des effets en aval sur divers processus cellulaires, notamment la prolifération, l’adhésion et la migration cellulaires .

Dans les applications antimicrobiennes, this compound inhibe la production de monophosphate cyclique de diadénylate (c-di-AMP) par la diadénylate cyclase dans les bactéries Gram-positives, ce qui conduit à l’inhibition de la croissance bactérienne .

Analyse Biochimique

Biochemical Properties

IPA-3 is known to interact with PAK1, an enzyme involved in cell proliferation and survival . It inhibits PAK1 in a non-ATP competitive manner, suggesting that it binds to a site on the enzyme distinct from the ATP-binding pocket . This interaction with PAK1 is thought to be the primary mechanism through which this compound exerts its effects .

Cellular Effects

This compound has been shown to inhibit the growth of various types of cancer cells, including hepatocellular carcinoma cells . It induces cell death and affects cell adhesivity to fibronectin . The compound also reduces cell spreading in human primary Schwann and schwannoma cells . These effects are thought to be mediated through its inhibition of PAK1 .

Molecular Mechanism

This compound is believed to exert its effects at the molecular level through its interaction with PAK1 . It binds covalently to the autoregulatory domain of PAK1, preventing its activation . This inhibition of PAK1 can lead to changes in gene expression and cellular signaling pathways .

Temporal Effects in Laboratory Settings

The effects of this compound on cells have been observed to change over time in laboratory settings . For example, this compound treatment has been shown to induce cell death with EC50 ranging from 5 to more than 20 μM . The long-term effects of this compound on cellular function have not been extensively studied.

Dosage Effects in Animal Models

The effects of this compound in animal models have been shown to vary with dosage . For example, administration of this compound has been found to alleviate the occurrence and severity of aortic dissection in mice . The specific threshold effects and potential toxic or adverse effects at high doses have not been fully elucidated.

Metabolic Pathways

This compound is involved in the metabolic pathway of tryptophan . It is a gut microbiota-derived metabolite of tryptophan

Transport and Distribution

Significant differences in the intracellular this compound level among various cell lines have been observed, indicating that an active mechanism is involved in this compound transport .

Méthodes De Préparation

IPA-3 peut être synthétisé par une série de réactions chimiques impliquant des dérivés du naphtalène. La voie de synthèse comprend généralement les étapes suivantes :

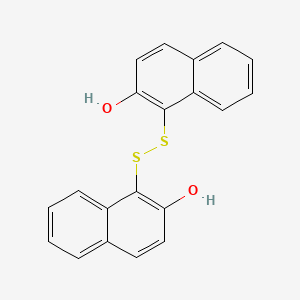

Formation de dérivés de naphtalène : Les matières premières, le 2-naphtol, subissent une réaction avec le soufre pour former du 2,2′-dihydroxy-1,1′-dinaphthyldisulfure.

Purification : Le produit brut est ensuite purifié par chromatographie liquide haute performance (CLHP) pour obtenir le composé souhaité avec une pureté élevée.

Les méthodes de production industrielle de l’this compound ne sont pas largement documentées, mais l’utilisation de la CLHP préparative est une technique courante pour isoler et purifier de tels composés .

Analyse Des Réactions Chimiques

IPA-3 subit diverses réactions chimiques, notamment :

Oxydation : this compound peut être oxydé pour former des sulfoxydes et des sulfones.

Réduction : La réduction de l’this compound peut conduire à la formation de thiols.

Substitution : this compound peut participer à des réactions de substitution où la liaison disulfure est clivée et remplacée par d’autres groupes fonctionnels.

Les réactifs et les conditions courants utilisés dans ces réactions comprennent des agents oxydants comme le peroxyde d’hydrogène pour l’oxydation et des agents réducteurs comme le dithiothréitol pour la réduction. Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés .

4. Applications de la recherche scientifique

This compound a un large éventail d’applications de recherche scientifique :

Comparaison Avec Des Composés Similaires

IPA-3 est unique parmi les inhibiteurs de Pak1 en raison de son mécanisme d’action non compétitif par rapport à l’ATP. Contrairement à d’autres inhibiteurs qui ciblent le site de liaison à l’ATP, this compound se lie au domaine autorégulateur de Pak1, offrant un degré de sélectivité plus élevé .

Des composés similaires comprennent :

IPA-1 : Un autre inhibiteur de Pak1, mais avec un mécanisme d’action différent.

IPA-2 : Similaire à this compound, mais moins sélectif dans son inhibition de Pak1.

IPA-4 : Un inhibiteur de Pak1 plus puissant, mais avec une toxicité plus élevée.

This compound se distingue par son équilibre entre puissance et sélectivité, ce qui en fait un outil précieux à la fois dans la recherche et les applications thérapeutiques potentielles .

Activité Biologique

IPA-3, known as an allosteric inhibitor of p21-activated kinase 1 (PAK1), has garnered significant attention in the field of cancer research due to its potential therapeutic applications. This article provides a comprehensive overview of the biological activity of this compound, focusing on its mechanisms of action, effects on various cancer cell lines, and relevant case studies.

This compound primarily inhibits PAK1, a serine/threonine kinase involved in multiple cellular processes including cell migration, proliferation, and survival. By targeting PAK1, this compound disrupts downstream signaling pathways that are crucial for cancer cell growth and metastasis.

Key Mechanisms:

- Inhibition of PAK1 Activity: this compound reduces the phosphorylation of PAK1 and its downstream substrates, such as c-Jun N-terminal kinase (JNK), leading to decreased cell viability and proliferation in cancer cells .

- Induction of Apoptosis: Studies have shown that this compound treatment leads to increased apoptosis in cancer cells, evidenced by elevated levels of annexin V staining and cleavage of poly(ADP-ribose) polymerase (PARP) at higher concentrations .

In Vitro Studies

Numerous in vitro studies have demonstrated the efficacy of this compound against various cancer cell lines. The following table summarizes key findings from these studies:

In Vivo Studies

In vivo experiments using mouse xenograft models have further supported the anti-tumor effects of this compound. A notable study demonstrated that this compound significantly suppressed tumor growth in nude mice implanted with human hepatocellular carcinoma (HCC) cells. The treatment led to:

- Reduced Tumor Volume: Mice treated with this compound showed a marked decrease in tumor size compared to control groups.

- Altered Tumor Microenvironment: Histological analyses revealed changes in tumor architecture and reduced angiogenesis .

Case Studies

Case studies have provided insights into the clinical implications of this compound. For instance:

- Hepatocellular Carcinoma (HCC): A case study highlighted the potential use of this compound as a therapeutic agent in HCC treatment, demonstrating its ability to inhibit cell proliferation and induce apoptosis in patient-derived HCC cells.

- Leukemia: Another case study reported the effectiveness of this compound in reducing the viability of primary leukemic cells, suggesting its applicability in hematological malignancies .

Propriétés

IUPAC Name |

1-[(2-hydroxynaphthalen-1-yl)disulfanyl]naphthalen-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H14O2S2/c21-17-11-9-13-5-1-3-7-15(13)19(17)23-24-20-16-8-4-2-6-14(16)10-12-18(20)22/h1-12,21-22H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RFAXLXKIAKIUDT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC(=C2SSC3=C(C=CC4=CC=CC=C43)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H14O2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70195311 | |

| Record name | Bis(2-hydroxy-1-naphthyl) disulfide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70195311 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

350.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

42521-82-4 | |

| Record name | 1,1′-Dithiobis[2-naphthalenol] | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=42521-82-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | IPA-3 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0042521824 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Bis(2-hydroxy-1-naphthyl) disulfide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70195311 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | IPA-3 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | IPA-3 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3XFG6MQ9G2 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is IPA-3, and what is its primary molecular target?

A1: this compound (Bis(2-hydroxy-1-naphthyl) disulfide) is a small molecule inhibitor that specifically targets the group I p21-activated kinases (PAKs), particularly PAK1. [, , , ]

Q2: How does this compound interact with PAK1 to exert its inhibitory effect?

A2: this compound binds covalently to the autoregulatory domain of PAK1, mimicking its natural regulatory mechanism. This binding prevents the interaction between PAK1 and its upstream activator, Cell division control protein 42 homolog (Cdc42), thereby inhibiting PAK1 activation. [, ]

Q3: Is this compound effective against pre-activated PAK1?

A3: Interestingly, this compound demonstrates remarkable conformational specificity. It does not significantly bind to or inhibit pre-activated PAK1, highlighting its selectivity for the inactive conformation. []

Q4: What are the downstream consequences of PAK1 inhibition by this compound?

A4: this compound-mediated PAK1 inhibition disrupts various downstream signaling pathways crucial for cancer progression, including:

- Suppression of Nuclear factor kappa B (NF-κB) activation: This leads to reduced expression of genes involved in cell proliferation, survival, and inflammation. []

- Inhibition of Mitogen-activated protein kinases (MAPK) pathway: This affects cell growth, proliferation, and survival. []

- Disruption of the WNT/β-catenin signaling pathway: This pathway plays a crucial role in cell proliferation, differentiation, and survival. [, ]

- Induction of apoptosis and cell cycle arrest: this compound promotes programmed cell death and halts cell cycle progression in cancer cells. [, , ]

Q5: What is the molecular formula and weight of this compound?

A5: The molecular formula of this compound is C20H14O2S2, and its molecular weight is 350.46 g/mol.

Q6: Is there spectroscopic data available for this compound?

A6: While the provided research papers do not delve into detailed spectroscopic characterization, information regarding its structure can be found in its chemical name, Bis(2-hydroxy-1-naphthyl) disulfide, and molecular formula.

Q7: What types of cancer cells have shown sensitivity to this compound in vitro?

A7: this compound has demonstrated efficacy against various cancer cell lines, including:

- Prostate cancer: PC3 and DU145 cells. []

- Triple-negative breast cancer (TNBC): MDA-MB-231, MDA-MB-468, MDA-MB-435. []

- Hepatocellular carcinoma (HCC): H2M cells. [, ]

- Cutaneous T-cell Lymphoma (CTCL): MyLa, HH, and Hut-78 cell lines. []

- Colon Cancer: SW620, Colo 205, HT-29, HCT 116, and SW480 cell lines. []

Q8: Has this compound shown efficacy in in vivo models of cancer?

A8: Yes, studies have reported that this compound effectively inhibits tumor growth in vivo:

- Prostate cancer: this compound significantly limited tumor growth in prostate xenograft models. [, ]

- HCC: this compound treatment significantly reduced tumor growth rate and volume in a nude mouse xenograft model. []

Q9: Are there any clinical trials investigating the efficacy of this compound in humans?

A9: The provided research papers do not mention ongoing clinical trials for this compound. Further research is necessary to evaluate its safety and efficacy in humans.

Q10: What are the limitations of this compound as a potential therapeutic agent?

A10: Despite its promising preclinical results, some limitations of this compound include:

- Metabolic instability: Previous studies have highlighted the metabolic instability of free this compound, potentially limiting its bioavailability. []

Q11: What strategies are being explored to overcome the limitations of this compound?

A11:

- Liposomal encapsulation: To address its metabolic instability, researchers have successfully encapsulated this compound in sterically stabilized liposomes (SSL-IPA-3). This formulation demonstrated improved stability and efficacy in preclinical models. []

- Combination therapies: Studies are exploring the synergistic potential of this compound with other anticancer agents, such as tyrosine kinase inhibitors and conventional chemotherapy drugs. [, ]

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.